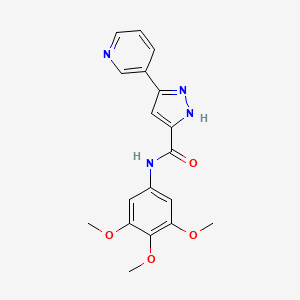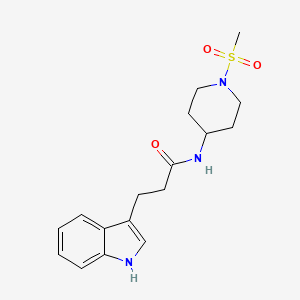![molecular formula C17H24N6O3S B10989006 ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10989006.png)
ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a tetrazole ring, a thiazole ring, and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with alkynes under copper-catalyzed conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Thiazole Ring Formation: The thiazole ring is formed via a cyclization reaction involving a thioamide and an α-haloketone.
Final Coupling: The final step involves coupling the tetrazole, cyclohexyl, and thiazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.
化学反応の分析
Types of Reactions
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate: Similar structure but with a benzoate group instead of a thiazole ring.
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: Contains a tetrazole ring but lacks the cyclohexyl and thiazole groups.
Uniqueness
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of a tetrazole ring, a thiazole ring, and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
特性
分子式 |
C17H24N6O3S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
ethyl 4-methyl-2-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H24N6O3S/c1-3-26-15(25)14-12(2)19-16(27-14)20-13(24)9-17(7-5-4-6-8-17)10-23-11-18-21-22-23/h11H,3-10H2,1-2H3,(H,19,20,24) |
InChIキー |
WVYIQXVJIDWZHB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine](/img/structure/B10988928.png)
![4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B10988939.png)

![Methyl 5-(4-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10988964.png)

![N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10988976.png)
![[4-(4-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10988989.png)
![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3-nitrophenyl)methanone](/img/structure/B10988990.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)methanone](/img/structure/B10988996.png)
![N-(3-(([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10988999.png)
![1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B10989001.png)
![4-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B10989007.png)
